molecular formula C23H24O6 B022920 gamma-Mangostin CAS No. 31271-07-5

gamma-Mangostin

Cat. No. B022920
CAS RN: 31271-07-5
M. Wt: 396.4 g/mol
InChI Key: VEZXFTKZUMARDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies on the synthesis of gamma-Mangostin are scarce, the compound is naturally occurring in the mangosteen fruit. Its extraction and purification from mangosteen have been the primary methods of obtaining gamma-Mangostin for research purposes.

Molecular Structure Analysis

Gamma-Mangostin is characterized by a xanthone core structure, which is a tricyclic aromatic ketone system fused to a benzophenone unit. This molecular framework is responsible for its diverse pharmacological activities. The exact molecular interactions and structural features contributing to its biological activities are areas of ongoing research.

Chemical Reactions and Properties

Gamma-Mangostin exhibits potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the arachidonic acid cascade leading to the synthesis of prostaglandins involved in inflammation and pain (Nakatani et al., 2002). This inhibition suggests that gamma-Mangostin can interfere with chemical reactions central to inflammatory processes.

Physical Properties Analysis

The physical properties of gamma-Mangostin, such as solubility and stability, are crucial for its bioavailability and therapeutic potential. While specific details on its physical properties were not found in the searched papers, these characteristics are generally influenced by the compound's molecular structure, particularly its hydrophobic xanthone backbone and any functional groups present.

Chemical Properties Analysis

Gamma-Mangostin's chemical properties, including its antioxidant and anti-inflammatory activities, are attributed to its structure. The presence of hydroxyl groups on the xanthone nucleus enhances its radical scavenging ability, contributing to its antioxidant properties. Its ability to inhibit key enzymes in the inflammation pathway underlines its chemical reactivity towards biological molecules (Nakatani et al., 2004).

Scientific Research Applications

Application in Oncology

  • Field : Oncology
  • Summary : Gamma-Mangostin has demonstrated anticancer activity and induces apoptosis in HT29 colorectal adenocarcinoma cells .
  • Methods : The apoptotic effects of gamma-Mangostin on colorectal adenocarcinoma cells HT29 were assessed. Microscopic observation under Giemsa staining showed that gamma-Mangostin induced cellular swelling and the appearance of apoptotic bodies .
  • Results : Gamma-Mangostin showed concentration and time-dependent cytotoxic effects on HT29 cells. Flow cytometry analysis showed an increase of hypodiploid cells in gamma-Mangostin-treated HT29 cells .

Application in Neurology

  • Field : Neurology
  • Summary : Gamma-Mangostin has been found to exert a stronger protection than N-acetyl cysteine against glutamate-induced cell damage .
  • Methods : To investigate the effect of gamma-Mangostin on apoptosis, 5 mM of glutamate was used to induce apoptotic cell death in mouse hippocampal HT22 cells .
  • Results : Gamma-Mangostin prevented glutamate-induced apoptosis in HT22 cells by reducing the production of reactive oxygen species and stimulating the expression of heme oxygenase-1 protein .

Application in Cell Biology

  • Field : Cell Biology
  • Summary : Gamma-Mangostin was demonstrated to increase the α-tubulin acetylation in MDA-MD-231 and MCF-7 breast cancer cells .
  • Methods : The methods of application or experimental procedures were not specified in the source .
  • Results : Gamma-Mangostin was found to possess potent antiproliferative activity against both cell lines. In addition, it was able to induce neurite outgrowth in the N2a cells .

Application in Virology

  • Field : Virology
  • Summary : Research conducted on the Hepatitis C virus has shown that gamma-Mangostin may interfere with the replication cycle of this virus .
  • Methods : The methods of application or experimental procedures were not specified in the source .
  • Results : Gamma-Mangostin demonstrated potential efficacy against Hepatitis C .

Application in Diabetes Research

  • Field : Diabetes Research
  • Summary : Gamma-Mangostin has been studied as a potential inhibitor of α-Glucosidase enzymes for anti-diabetic studies .
  • Methods : In silico potential antidiabetic tests were performed as an initial analysis to determine which compound offers the best result .
  • Results : Based on the analysis results, gamma-Mangostin had the best potential among the compounds tested .

Application in Virology

  • Field : Virology
  • Summary : Studies examining the activity of gamma-Mangostin against the Herpes simplex virus have reported encouraging outcomes .
  • Methods : The methods of application or experimental procedures were not specified in the source .
  • Results : Gamma-Mangostin demonstrated potential efficacy against Herpes simplex virus .

Application in Hepatology

  • Field : Hepatology
  • Summary : Gamma-Mangostin has demonstrated antitumor and free radical scavenging effects against hepatocellular carcinoma cells .
  • Methods : The inhibitory activity of gamma-Mangostin on oxidative damage induced rat mitochondria lipid peroxidation, the free radical scavenging of gamma-Mangostin, and the apoptotic effects of gamma-Mangostin on HepG2 cells were investigated .
  • Results : Gamma-Mangostin processed activity to inhibit lipid peroxidation and scavenge 2,2-diphenyl-1-picrylhydrazyl. It showed antiproliferative activity and induced nuclear condensation and apoptotic bodies appearance in HepG2 cells .

Application in Virology

  • Field : Virology
  • Summary : Gamma-Mangostin has been found to decrease human immunodeficiency virus (HIV) infection .
  • Methods : The methods of application or experimental procedures were not specified in the source .
  • Results : Gamma-Mangostin demonstrated potential efficacy against HIV .

Safety And Hazards

Gamma-Mangostin is harmful if swallowed . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended when handling this compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZXFTKZUMARDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185194
Record name gamma-Mangostin
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Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Mangostin

CAS RN

31271-07-5
Record name γ-Mangostin
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Record name gamma-Mangostin
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Record name gamma-Mangostin
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Record name 31271-07-5
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Record name .GAMMA.-MANGOSTIN
Source FDA Global Substance Registration System (GSRS)
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Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

O-Methyl γ-mangostins such as β-mangostin, 3-O-methyl-γ-mangostin, 6,7-dimethyl-γ-mangostin and 3,6,7-trimethyl-γ-mangostin are conveniently converted to α-mangostin first by demethylation using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) and then subjected to inventive O-demethylation process to obtain γ-mangostin in good yield and high purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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